Product packaging for 2-Phenylpyridine(Cat. No.:CAS No. 1008-89-5)

2-Phenylpyridine

Cat. No.: B120327
CAS No.: 1008-89-5
M. Wt: 155.2 g/mol
InChI Key: VQGHOUODWALEFC-UHFFFAOYSA-N
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Description

2-Phenylpyridine (CAS 1008-89-5), with the molecular formula C11H9N and a molar mass of 155.20 g/mol, is a colorless to light yellow viscous liquid . It is a versatile compound that serves as a crucial building block in advanced materials science and agricultural chemistry. Its primary research value lies in its role as a precursor for highly efficient phosphorescent emitters. Specifically, this compound is a fundamental cyclometalating ligand used in the synthesis of organometallic complexes, such as those with Iridium (e.g., tris(this compound)iridium or Ir(ppy)3) . These complexes are pivotal in the development of Organic Light-Emitting Diodes (OLEDs) for displays and lighting due to their high emission quantum yields . The electronic properties of these emitters can be finely tuned by introducing substituents onto the this compound scaffold, allowing researchers to modify emission colors and improve device performance . Beyond optoelectronics, this compound derivatives demonstrate significant insecticidal activity. Recent studies have shown that novel compounds incorporating the this compound structure exhibit high efficacy against pests like Mythimna separata, indicating its potential in the discovery of new agrochemicals . The compound is characterized by a boiling point of 268-270 °C, a density of approximately 1.086-1.09 g/mL, and is immiscible with water but fully miscible with common organic solvents like ethanol, acetone, and dichloromethane . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It may cause skin and serious eye irritation . Precautions include wearing protective gloves/eye protection and working in a well-ventilated place. It is recommended to store it in a cool, dark place under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N B120327 2-Phenylpyridine CAS No. 1008-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyridine
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InChI

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H
Source PubChem
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InChI Key

VQGHOUODWALEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H9N
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DSSTOX Substance ID

DTXSID6074417
Record name Pyridine, 2-phenyl-
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Molecular Weight

155.20 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 2-Phenylpyridine
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Vapor Pressure

0.0028 [mmHg]
Record name 2-Phenylpyridine
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CAS No.

1008-89-5
Record name 2-Phenylpyridine
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Record name Pyridine, 2-phenyl-
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Synthetic Methodologies and Advanced Chemical Transformations of 2 Phenylpyridine

Electrochemical Methods in 2-Phenylpyridine Functionalization

Electrochemical methods provide a powerful and sustainable alternative for the functionalization of this compound, often avoiding the need for harsh chemical oxidants. rsc.orgrsc.org These techniques enable a range of transformations, including the introduction of perfluorocarboxylic acids and other functional groups at the ortho position of the phenyl ring.

Electrochemical Ortho Functionalization with Perfluorocarboxylic Acids

The electrochemical oxidation of palladium acetate (B1210297) or palladium perfluoroacetate in the presence of this compound facilitates catalytic ortho C–H substitution reactions with perfluorocarboxylic acids. acs.orgacs.org This method has been shown to produce ortho-substituted this compound derivatives in moderate to good yields. acs.org The reaction can be carried out using either palladium(II) acetate or palladium(II) trifluoroacetate (B77799) as the catalyst in solvents like dichloromethane (B109758) or acetonitrile (B52724). acs.org

The process allows for the introduction of various perfluorocarboxylate and perfluoroalkyl groups onto the this compound scaffold. acs.org The efficiency of the reaction is influenced by factors such as the solvent and the specific palladium salt used. acs.orgacs.org

CatalystReagentSolventProductYield
Pd(OAc)₂Perfluorocarboxylic AcidAcetonitrile/DichloromethaneOrtho-perfluorocarboxylated this compoundModerate to Good acs.org
Pd(TFA)₂Perfluorocarboxylic AcidAcetonitrileOrtho-perfluorocarboxylated this compoundModerate to Good acs.org

Role of Palladium in Higher Oxidation States

Palladium complexes in higher oxidation states, such as Pd(III) and Pd(IV), are proposed as key intermediates in these electrochemical C–H functionalization reactions. researchgate.netmdpi.com The electrochemical generation of these high-valent palladium species is crucial for promoting the desired C–H substitution. acs.org The oxidation of Pd(II) intermediates to higher oxidation states facilitates the functionalization step. mdpi.com

Cyclic voltammetry studies have been instrumental in elucidating the redox properties of the palladacycle intermediates and understanding the oxidation route to the final products. acs.org Evidence from ESR spectroscopy during the electro-oxidation of a dimeric palladium complex suggests the formation of a mixed-valent Pd(II)–Pd(III) state. acs.org The involvement of monometallic Pd(III) intermediates in acetonitrile and bimetallic fluorinated Pd(II) intermediates in dichloromethane has been suggested based on cyclic voltammetry and NMR data. acs.orgresearchgate.net

Mechanistic Pathways in Electrochemical C-H Functionalization

The proposed mechanism for electrochemical C–H functionalization of this compound generally begins with a chelation-assisted C–H activation at a Pd(II) center, leading to the formation of a cyclopalladated intermediate. rsc.orgmdpi.com From this point, two primary pathways are considered.

One pathway involves a Pd(II)/Pd(0) redox cycle. mdpi.com In this scenario, the functionalization occurs through a reductive process, releasing the product and a Pd(0) species, which is then anodically re-oxidized to regenerate the active Pd(II) catalyst. scispace.comresearchgate.net

The second pathway involves the oxidation of the cyclometalated Pd(II) intermediate to a high-valent Pd(III) or Pd(IV) species. mdpi.com This can occur through one- or two-electron oxidation. mdpi.com For instance, in the arylation with arenediazonium salts, a cyclopalladated intermediate is thought to react with an aryl radical, generated by the cathodic reduction of the diazonium salt, to form a cyclopalladated Pd(IV) intermediate. rsc.org Reductive elimination from this high-valent species then yields the arylated product and regenerates the palladium catalyst. rsc.orgrsc.org

In the context of phosphorylation, a rhodacycle is formed through ortho-C–H activation, which then undergoes ligand exchange and anodic oxidation to induce reductive elimination and yield the desired product. frontiersin.org

Synthesis of Novel Derivatives

Functional Group Tolerance in C-H Activation Reactions

A significant advantage of palladium-catalyzed C–H activation methodologies is their generally good tolerance of various functional groups. rsc.org This allows for the synthesis of a wide array of novel this compound derivatives.

In electrochemical ortho-arylation reactions, a range of substituents on the this compound, including methyl, methoxy, chloro, cyano, nitro, and trifluoromethyl groups, are well-tolerated. rsc.org Both electron-donating and electron-withdrawing groups on the pyridine (B92270) and phenyl rings can lead to good yields of the arylated products. rsc.orgrsc.org Similarly, in C–H acylation reactions, various functional groups are tolerated, although electron-withdrawing groups have been observed to show lower reactivity compared to electron-rich groups. rsc.org The direct alkoxycarbonylation of the C–H bond of this compound also demonstrates a broad substrate scope, with electron-deficient groups on the substrate reacting smoothly. rsc.org

This high functional group tolerance makes C–H activation a versatile tool for the late-stage functionalization of complex molecules containing the this compound core. acs.org

Reaction TypeTolerated Functional Groups on this compound
Electrochemical Ortho-Arylation-CH₃, -OCH₃, -Cl, -CN, -NO₂, -CF₃ rsc.org
C–H AcylationBoth electron-donating and electron-withdrawing groups (with varying reactivity) rsc.org
Direct AlkoxycarbonylationElectron-deficient groups react well rsc.org
C-H HalogenationBoth electron-rich and electron-deficient groups rsc.org

Coordination Chemistry of 2 Phenylpyridine

Ligand Design and Metal Complexation

2-Phenylpyridine as a Ligand in Transition Metal Complexes

This compound (ppy) is a prominent ligand in transition metal chemistry, widely recognized for its role as a bidentate, monoanionic "C^N" ligand. acs.org It coordinates to a metal center through the nitrogen atom of its pyridine (B92270) ring and, following the activation of an ortho C-H bond on the phenyl ring, through a carbon atom. uoi.gr This dual coordination mode makes it a classic cyclometalating ligand. acs.org

The electronic and steric properties of this compound can be systematically modified through the introduction of various substituents on either the phenyl or pyridyl rings. For instance, fluorination or the addition of trifluoromethyl groups can significantly alter the photophysical properties of the resulting metal complexes. nih.govwikipedia.org This tunability allows for the rational design of ligands to achieve desired characteristics in the final complex, such as specific emission colors or enhanced quantum yields. nih.govmdpi.com

The versatility of this compound and its derivatives is demonstrated by their ability to form stable complexes with a wide range of transition metals, including but not limited to:

Iridium(III) mdpi.comacs.org

Platinum(II) uoi.grnih.gov

Osmium(II) acs.orgnih.gov

Gold(III) nih.gov

Palladium(II) nih.gov

Nickel(II) acs.org

Rhodium(III) nih.gov

These complexes have found applications in diverse fields, particularly as phosphorescent emitters in organic light-emitting diodes (OLEDs). wikipedia.org

Cyclometalated Complexes

Cyclometalation is a chemical reaction in which a ligand containing a C-H bond reacts with a metal center to displace the hydrogen and form a metal-carbon bond, resulting in a cyclic structure. This compound is an archetypal ligand for this process. acs.orgwikipedia.org The reaction involves the coordination of the pyridyl nitrogen to the metal, which positions the phenyl ring in proximity to the metal center, facilitating the intramolecular activation of the ortho C-H bond. researchgate.net

Chelation Chemistry

The chelation of this compound to a metal center results in the formation of a stable five-membered ring, which is a key feature of its coordination chemistry. uoi.gr This ring is composed of the metal ion, the pyridyl nitrogen atom, two carbon atoms of the pyridine ring, and the orthometalated carbon of the phenyl ring. The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, contributes significantly to the thermodynamic stability of these compounds.

The ligand field in these complexes is particularly strong due to the combination of a π-accepting pyridyl nitrogen and a strong σ-donating phenyl carbon anion. uoi.gr This strong field influences the electronic properties of the complex, including the energies of the frontier molecular orbitals (HOMO and LUMO). A significant concept in the chelation chemistry of these asymmetrical ligands is the trans influence, which describes the effect of a coordinated ligand on the lability of the ligand opposite to it. The strong σ-donating carbon of the ppy ligand exerts a powerful trans influence, weakening the bond to the ligand positioned trans to it. acs.org This effect is clearly observed in the structural analysis of complexes, where metal-ligand bonds trans to the cyclometalated carbon are typically longer and more labile than those trans to the pyridyl nitrogen. acs.orgacs.org

Iridium(III) Complexes

Synthesis and Characterization of Iridium(III) Complexes

The synthesis of iridium(III) complexes featuring the this compound ligand typically begins with the reaction of an iridium(III) salt, most commonly hydrated iridium(III) chloride (IrCl₃·nH₂O), with an excess of this compound. wikipedia.orgmdpi.com This reaction, often carried out in a high-boiling point solvent like 2-ethoxyethanol, proceeds via cyclometalation to yield a key intermediate: the dichloro-bridged dimer, [(ppy)₂Ir(μ-Cl)]₂. acs.orgwikipedia.orgmdpi.com This dimer serves as a versatile precursor for a vast array of iridium complexes. acs.orgacs.org

From this dimer, two main classes of complexes can be synthesized:

Heteroleptic Complexes : The chloride bridges of the dimer can be cleaved by reacting it with an ancillary ligand (N^N), such as a bipyridine or phenanthroline derivative, to produce cationic complexes with the general formula [Ir(ppy)₂(N^N)]⁺. mdpi.com

Homoleptic Complexes : The dimer can be reacted with additional this compound, typically in the presence of a non-coordinating base or silver salts to abstract the chloride, to form the neutral tris-cyclometalated complex, Ir(ppy)₃. acs.orgacs.org

Characterization of these complexes relies heavily on spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly diagnostic. Upon cyclometalation, the proton at the C6 position of the phenyl ring experiences a significant upfield shift in the ¹H NMR spectrum, providing clear evidence of the formation of the Ir-C bond. nih.gov Further structural elucidation and confirmation of stereochemistry are achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and molecular geometry. acs.orgacs.org Electrochemical studies, such as cyclic voltammetry, are also employed to determine the oxidation and reduction potentials of the complexes. acs.org

Facial and Meridional Isomers of Iridium(III) Complexes

For octahedral tris-bidentate complexes like Ir(ppy)₃, where three identical C^N ligands coordinate to the central metal ion, two possible geometric isomers can exist: facial (fac) and meridional (mer). acs.orgacs.org

Facial (fac) isomer : The three nitrogen donor atoms occupy one face of the octahedron, and the three carbon donor atoms occupy the opposite face. This arrangement possesses C₃ symmetry. usc.edu

Meridional (mer) isomer : The three nitrogen atoms and the three carbon atoms lie in two perpendicular planes that contain the central iridium atom. In this arrangement, one C-Ir-C, one N-Ir-N, and one C-Ir-N axis are present. acs.orgusc.edu

The formation of these isomers can be controlled by synthesis conditions, primarily temperature. The reaction of the iridium dimer with additional this compound at lower temperatures (e.g., 140-150 °C) typically yields the mer isomer as the kinetically favored product. acs.orgacs.orgnih.gov In contrast, conducting the reaction at higher temperatures favors the formation of the thermodynamically more stable fac isomer. acs.orgacs.orgnih.gov The mer isomer can be converted to the more stable fac form through thermal or photochemical means. acs.orgnih.gov The greater stability of the fac isomer is attributed to its molecular structure, which avoids placing the strongly trans-influencing phenyl groups opposite each other. nih.gov

The two isomers exhibit distinct structural and photophysical properties. rsc.org X-ray crystallography reveals significant differences in bond lengths, particularly for the mer isomer, due to the trans influence. acs.orgacs.orgresearchgate.net In the mer configuration, the Ir-N bond trans to a phenyl group is significantly longer than the Ir-N bonds trans to another nitrogen. acs.org These structural differences lead to distinct electronic properties; for example, mer isomers are generally easier to oxidize and exhibit red-shifted emission spectra compared to their corresponding fac isomers. acs.orgacs.org

Role of Ancillary Ligands in Tuning Emission Properties

The emission properties of cyclometalated iridium(III) complexes containing this compound (ppy) ligands are profoundly influenced by the choice of ancillary ligand. nih.gov These ligands, while not the primary chromophore, play a critical role in modulating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the energy of the emitted light. rsc.orgmdpi.com By strategically selecting ancillary ligands, it is possible to fine-tune the emission color across the visible spectrum, from blue to deep red and even into the near-infrared region. rsc.orguoi.grrsc.org

The electronic nature of the ancillary ligand is a key determinant of the emission wavelength. Electron-rich ancillary ligands generally raise the energy of the HOMO, which is often localized on both the iridium metal center and the cyclometalating ppy ligand. rsc.orgmdpi.com This destabilization of the HOMO reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the emission. rsc.org A variety of electron-rich ancillary ligands, such as β-diketonates (like acetylacetonate), dithiocarbamates, β-ketoiminates, and amidinates, have been employed to achieve red and deep-red phosphorescence. rsc.orgrsc.org Conversely, ancillary ligands with strong σ-donating properties but lacking π-accepting capabilities, such as diamine ligands, can lead to a destabilization of the LUMO, resulting in a hypsochromic (blue) shift compared to complexes with π-accepting ancillary ligands like 2,2'-bipyridine. researchgate.net

Furthermore, the structural characteristics and coordination mode of the ancillary ligand can significantly impact not only the emission wavelength but also the photoluminescence quantum yield (ΦPL) and excited-state dynamics. nih.govrsc.org For instance, studies on heteroleptic iridium complexes with salicylaldimine and 2-picolinamide ancillary ligands have shown that different coordination modes (e.g., N,N' vs. N,O coordination for 2-picolinamide) can substantially alter the quantum yield without significantly perturbing the emission color. nih.gov The steric bulk of the ancillary ligand can also influence the geometry of the complex, which affects the excited-state dynamics and non-radiative decay pathways. rsc.org

The strategic use of ancillary ligands allows for the conversion of a neutral complex, suitable as a triplet emitter in organic light-emitting devices (OLEDs), into a corresponding cationic species through reactions like methylation. uoi.gr This transformation can further tune the electronic properties and provides a method for adapting these complexes for different applications, such as light-emitting electrochemical cells (LEECs). uoi.gr The table below summarizes the effect of various ancillary ligands on the emission properties of bis(this compound)iridium(III) complexes.

Ancillary Ligand TypeEffect on HOMO/LUMOResulting Emission ShiftExample LigandsReference
TetrazolatesModifies redox and emission propertiesTunable from blue-green to red2-(1H-tetrazol-5-yl)pyridine, 2-(1H-tetrazol-5-yl)pyrazine uoi.gr
Electron-Rich LigandsRaises HOMO energyRed/Near-Infrared ShiftDithiocarbamate, β-ketoiminate, Amidinate rsc.orgrsc.org
Diamine Ligands (σ-donors)Raises LUMO energyBlue Shift (compared to bpy)1,2-diaminobenzene researchgate.net
PicolinamidesCoordination mode affects ΦPLMinimal effect on wavelength, significant on quantum yieldN-aryl-substituted 2-picolinamides nih.gov

Theoretical Studies on Iridium(III) Complexes

Theoretical calculations, predominantly based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for understanding the intricate electronic structures and photophysical properties of iridium(III) complexes with this compound. rsc.orgnih.gov These computational methods provide deep insights into the nature of the ground and excited states, the energies of frontier molecular orbitals, and the mechanisms of electron transfer and phosphorescence, guiding the rational design of new, highly efficient materials. rsc.org

Electronic Structures and Spectroscopic Properties

DFT calculations are widely used to determine the optimized ground-state geometries of cyclometalated iridium(III) complexes, such as the facial (fac) and meridional (mer) isomers of Ir(ppy)₃. scispace.com These calculations show that the fac isomer is typically the more stable of the two. scispace.com The computed bond lengths and angles generally show good agreement with experimental data obtained from X-ray crystallography. scispace.com

The electronic structure of these complexes is characterized by a Highest Occupied Molecular Orbital (HOMO) that typically has a mixed character, with contributions from the iridium 5d orbitals and the π orbitals of the phenyl ring of the ppy ligand. nih.gov The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is usually localized on the π* orbitals of the pyridine ring of the ppy ligand or on the ancillary ligand if it is sufficiently electron-accepting. nih.gov

TD-DFT calculations are employed to simulate electronic absorption spectra and to elucidate the nature of the electronic transitions. nih.gov The absorption spectra of Ir(ppy)₃-based complexes typically feature intense bands in the ultraviolet region, which are assigned to spin-allowed ligand-centered (LC) π→π* transitions. unimi.it In the visible region, weaker, broader bands appear, which are characteristic of spin-allowed metal-to-ligand charge transfer (¹MLCT) transitions. nih.gov The heavy iridium atom induces strong spin-orbit coupling, which allows for formally spin-forbidden transitions to the triplet states (e.g., ³MLCT) to gain some intensity, often appearing as a low-energy tail in the absorption spectrum. unimi.it Theoretical studies have successfully correlated the calculated excitation energies and oscillator strengths with experimental absorption spectra, providing detailed assignments for the observed transitions. nih.gov

HOMO and LUMO Level Tuning

The ability to precisely tune the HOMO and LUMO energy levels is fundamental to controlling the emission color and electrochemical properties of iridium(III) complexes. rsc.orgresearchgate.net Theoretical studies have established clear structure-property relationships that guide this tuning process. The energy of the HOMO is primarily influenced by modifications to the phenyl ring of the this compound ligand, while the LUMO energy is more sensitive to changes in the pyridine ring and the ancillary ligand. nih.gov

Introducing electron-donating groups (EDGs) onto the phenyl ring of the ppy ligand raises the HOMO energy level, while electron-withdrawing groups (EWGs) stabilize and lower it. researchgate.netresearchgate.net A higher HOMO energy, with a relatively stable LUMO, leads to a smaller HOMO-LUMO gap and a red shift in emission. researchgate.net Conversely, stabilizing the HOMO with EWGs is a common strategy to achieve a larger energy gap and a blue shift. researchgate.net

The following table illustrates how substituents on the ppy ligand and the nature of the ancillary ligand affect the frontier orbital energies.

ModificationPrimary EffectImpact on Energy GapResulting Emission ShiftReference
Electron-Donating Group on ppy Phenyl RingRaises HOMO EnergyDecreasesRed Shift researchgate.netresearchgate.net
Electron-Withdrawing Group on ppy Phenyl RingLowers HOMO EnergyIncreasesBlue Shift researchgate.net
Electron-Withdrawing Group on Ancillary LigandLowers LUMO EnergyDecreasesRed Shift rsc.orgmdpi.com
Electron-Rich Ancillary LigandRaises HOMO EnergyDecreasesRed Shift mdpi.comoaepublish.com
Electron Transfer and Phosphorescent Properties

The highly efficient phosphorescence of cyclometalated iridium(III) complexes is a direct consequence of the heavy-atom effect of iridium, which promotes strong spin-orbit coupling (SOC). mdpi.com This strong SOC facilitates rapid and efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the lowest triplet excited state (T₁). scispace.com Theoretical studies have calculated this ISC process to be ultrafast, occurring on a sub-picosecond timescale, which allows it to outcompete fluorescence and internal conversion, leading to a triplet formation quantum yield close to unity. mdpi.comscispace.com

The emissive T₁ state in these complexes is typically of a mixed character, involving both ³MLCT and ligand-centered ³LC (π-π*) transitions. nih.gov The degree of mixing depends on the specific ligands used. The strong SOC also enhances the probability of the formally spin-forbidden T₁ → S₀ radiative transition, resulting in short phosphorescence lifetimes (on the order of microseconds) and high photoluminescence quantum yields. nih.govscispace.com

Platinum(II) Complexes

In addition to iridium(III), this compound is a prominent cyclometalating ligand in the coordination chemistry of platinum(II). These d⁸ metal complexes typically adopt a square-planar geometry, a feature that distinguishes them from their octahedral iridium(III) counterparts. rsc.org This geometry can lead to unique photophysical phenomena, such as the formation of intermolecular Pt-Pt interactions and π-π stacking in the solid state or in concentrated solutions, which can give rise to excimer or aggregate emission at longer wavelengths than the monomeric emission. rsc.orgunimi.it

Cyclometalated Platinum(II) Complexes

The synthesis of cyclometalated platinum(II) complexes with this compound often begins with the reaction of K₂PtCl₄ with ppyH to form the chloro-bridged dimer, [Pt(μ-Cl)(ppy)]₂. uoi.grresearchgate.net This dimer serves as a versatile precursor, reacting with a wide array of ancillary ligands to yield monomeric complexes. researchgate.net For example, reaction of the dimer with ligands such as acetylacetone (B45752) (acac) or pyridine carboxylic acids can produce neutral complexes like [Pt(ppy)(acac)] or [Pt(ppy)(PCA)Cl]. rsc.orguoi.gr

The photophysical properties of these square-planar complexes are highly tunable. The emission typically originates from a triplet excited state with significant ³MLCT character, often mixed with ³LC character localized on the ppy ligand. rsc.orgmdpi.com In dilute, degassed solutions, these complexes often exhibit phosphorescence, though quantum yields can be low. uoi.gr However, in the solid state, emission can be significantly enhanced. For example, complexes of the type [Pt(ppy)(PCA)Cl] show very low quantum yields (~0.1%) in solution but exhibit much brighter green emission (Φ ~3-5%) in the solid state. uoi.gr

The ancillary ligands play a crucial role in tuning the electronic and photophysical properties, similar to their role in iridium(III) complexes. mdpi.com The nature of the ancillary ligand can influence the electron density at the platinum center and thus modulate the energy of the ³MLCT state. mdpi.com The square-planar geometry also makes these complexes susceptible to aggregation-induced emission, where intermolecular interactions in the solid state or aggregates restrict non-radiative decay pathways and open new radiative channels (e.g., metal-metal-to-ligand charge transfer, MMLCT), leading to enhanced phosphorescence. nih.gov

The table below provides examples of synthesized cyclometalated Platinum(II) complexes with this compound and their observed emission characteristics.

Complex FormulaAncillary Ligand(s)Emission Color (Solid State)Quantum Yield (Φ) (Solid State)Reference
trans-N,N-[Pt(ppy)(3-pyacH)Cl]Nicotinic acid, ChlorideGreen (~530 nm)3.20 - 4.86% uoi.gr
trans-N,N-[Pt(ppy)(4-pyacH)Cl]Isonicotinic acid, ChlorideGreen (~530 nm)3.20 - 4.86% uoi.gr
Pt(DPP)(acac)Acetylacetone-- rsc.org
Pt(BPP)(acac)Acetylacetone-- rsc.org

Influence of Ligand Fluorination on Emission Properties

The introduction of fluorine atoms onto the this compound ligand framework has a profound impact on the emission properties of its metal complexes, particularly those of platinum(II). Fluorination is a common strategy to blue-shift the emission color and enhance the photoluminescence quantum yield (PLQY). This effect is primarily electronic in nature. The high electronegativity of fluorine atoms leads to a stabilization of the highest occupied molecular orbital (HOMO) of the complex, which is often localized on the metal and the phenyl ring of the ppy ligand. This stabilization increases the HOMO-LUMO energy gap, resulting in a higher energy, or blue-shifted, emission.

For instance, in cycloplatinated(II) fluoride (B91410) complexes such as [Pt(ppy)(PPh₃)F], the emission quantum yield is significantly higher compared to its heavier halogen analogues ([Pt(ppy)(PPh₃)Cl], [Pt(ppy)(PPh₃)Br], and [Pt(ppy)(PPh₃)I]). acs.org Time-dependent density functional theory (TD-DFT) calculations have shown that this trend is associated with a decrease in the contribution of the intraligand (IL) transition, which is a major radiative pathway, as one moves from fluorine to iodine. acs.org The emission quantum yields for this series of complexes follow a descending order: F > Cl > Br > I. acs.org

The position and number of fluorine substituents also play a crucial role. For example, fluorination at the 4- and 5-positions of the phenyl ring in platinum(II) complexes can lead to a significant blue-shift in the emission wavelength. This strategic placement of electron-withdrawing fluorine atoms allows for precise tuning of the emission color from green to blue, a critical aspect for the development of full-color displays based on OLED technology.

ComplexEmission λmax (nm)Quantum Yield (Φ)Reference
[Pt(ppy)(PPh₃)F]~500 (green)0.946 (at 77 K) acs.org
[Pt(ppy)(PPh₃)Cl]>500Lower than F complex acs.org
[Pt(ppy)(PPh₃)Br]>500Lower than Cl complex acs.org
[Pt(ppy)(PPh₃)I]>500Lowest in the series acs.org

Aggregation-Induced Emission in Platinum(II) Complexes

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. Several cyclometalated platinum(II) complexes featuring this compound ligands have been shown to exhibit AIE. In dilute solutions, these complexes often suffer from non-radiative decay pathways, such as molecular vibrations and rotations, which quench the excited state. However, in the aggregated state or in the solid state, these intramolecular motions are restricted, blocking the non-radiative decay channels and promoting radiative emission.

One proposed mechanism for AIE in some Pt(ppy)₂-type complexes is the restriction of molecular configuration transformation (RMCT). acs.org In the excited state, these molecules can undergo a change in their geometry, which facilitates non-radiative decay. In an aggregated state, the intermolecular interactions, such as π-π stacking and Pt-Pt interactions, hinder this transformation, forcing the complex to decay radiatively. acs.org

For example, the cis-bis(this compound) platinum(II) complex, Pt(ppy)₂, is non-emissive in dilute solutions but displays intense red to deep-red phosphorescence in the aggregated state and in thin films, with quantum yields reaching up to 70%. acs.org The emission in the aggregated state is often red-shifted compared to the emission of related, non-AIE active complexes, which can be attributed to the formation of excimers or metal-metal-to-ligand charge transfer (MMLCT) states arising from intermolecular Pt-Pt interactions. acs.org

ComplexStateEmissionQuantum Yield (Φ)Reference
cis-Pt(ppy)₂Dilute SolutionNon-emissive- acs.org
cis-Pt(ppy)₂Aggregated StateRed/Deep-Redup to 70% acs.org
[Pt(ppy)(CH^N)(Cl)]Solid StateStrong Emission- rsc.org
[Pt(ppy)(P^P)]ClSolid StateStrong Emission- rsc.org

Palladium(II) Complexes

Synthesis and Molecular Structures of Palladium(II) Complexes with this compound Derivatives

The synthesis of cyclometalated palladium(II) complexes with this compound derivatives typically proceeds via the reaction of a palladium(II) precursor, such as PdCl₂ or Na₂[PdCl₄], with the corresponding this compound ligand. The reaction often involves the initial formation of a coordination complex, followed by an intramolecular C-H activation step to form the cyclometalated product. The resulting complexes are often dimeric, with bridging halide or acetate (B1210297) ligands, for example, [{Pd(ppy)(μ-Cl)}₂]. These dimers can be cleaved with neutral ligands like phosphines or additional pyridine derivatives to yield monomeric complexes.

The molecular structures of these palladium(II) complexes typically exhibit a square-planar geometry around the palladium center, which is characteristic of d⁸ metal ions. In the dimeric structures, the two square-planar units are linked by the bridging ligands. X-ray crystallography studies have confirmed the coordination of the this compound ligand through the nitrogen of the pyridyl ring and the ortho-carbon of the phenyl ring. The Pd-N and Pd-C bond lengths are consistent with those of other cyclometalated palladium(II) complexes. The trans influence of the strong σ-donating aryl carbon can be observed in the elongation of the bond trans to it.

For instance, the crystal structure of dichlorido[8-(diphenylphosphanyl)-2-phenylquinoline-κ²N,P]palladium(II) reveals a distorted square-planar geometry around the palladium(II) center. iucr.org The steric hindrance from the phenyl group at the 2-position of the quinoline (B57606) ring causes a significant tetrahedral distortion. iucr.org

ComplexPd-N Bond Length (Å)Pd-C Bond Length (Å)GeometryReference
[{Pd(ppy)(μ-Cl)}₂]~2.03~1.97Square-planar (dimer)-
[PdCl₂(PQPh)]2.131(2)-Distorted square-planar iucr.org
[Pd(ppy)(py)Cl]2.120(3)-Square-planar researchgate.net

Gold(III) Complexes

Luminescent Cyclometalated Dialkynylgold(III) Complexes

A novel class of luminescent gold(III) complexes has been developed by incorporating this compound-type ligands along with dialkynyl ligands. nih.gov These complexes are synthesized by reacting a cyclometalated gold(III) precursor with the desired alkynyl ligands. The resulting complexes exhibit tunable photoluminescence, with the emission properties being highly dependent on the nature of both the cyclometalating and the alkynyl ligands.

The electronic absorption spectra of these complexes in dichloromethane (B109758) solution at room temperature show low-energy absorption bands that are assigned to a metal-perturbed π-π* intraligand (IL) transition of the cyclometalating C^N ligand, with some mixing of charge-transfer character from the aryl ring to the pyridine moiety. nih.gov The low-energy emission bands are also attributed to this metal-perturbed π-π* IL transition. nih.gov

The introduction of electron-donating or electron-withdrawing groups on the alkynyl ligand can significantly alter the emission properties. For example, a complex with an electron-rich amino substituent on the alkynyl ligand displays a structureless emission band, which is assigned to a ligand-to-ligand charge-transfer (LLCT) excited state. nih.gov This demonstrates the high degree of tunability of the photophysical properties of these gold(III) complexes.

ComplexAbsorption λmax (nm)Emission λmax (nm)Emission OriginReference
[Au(ppy)(C≡CR)₂]~350-450~450-550Metal-perturbed π-π* IL nih.gov
Complex with amino-substituted alkynyl~400~580LLCT nih.gov

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The most prominent application of 2-phenylpyridine is in the fabrication of Organic Light-Emitting Diodes (OLEDs). It serves as a crucial cyclometalating ligand in organometallic complexes, particularly those involving heavy metals like iridium. These complexes are at the heart of the emissive layer in many high-performance OLEDs, enabling the efficient conversion of electricity into light. The archetypal complex, Tris(this compound)iridium(III) (Ir(ppy)₃), is a benchmark green-emitting phosphor known for its high quantum yields and thermal stability. ossila.com The success of Ir(ppy)₃ has spurred extensive research into a wide array of this compound derivatives to develop emitters spanning the entire visible spectrum. mdpi.comresearchgate.net

Iridium(III) complexes containing the this compound ligand are among the most successful phosphorescent emitters used in OLEDs. ossila.com These materials can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. ossila.com The strong spin-orbit coupling induced by the iridium atom facilitates the radiative decay from the triplet excited state, resulting in bright phosphorescence. researchgate.net

The seminal complex, fac-tris(this compound)iridium(III) (Ir(ppy)₃), is a highly efficient green emitter and has been extensively used as a dopant in the emissive layer of OLEDs. ossila.comscispace.comaip.org Its derivatives, created by substituting the this compound ligand, have been synthesized to produce a range of emission colors. rsc.orgacs.org For instance, heteroleptic complexes, which contain different types of ligands in addition to this compound, have been developed to fine-tune the emissive properties. researchgate.netresearchgate.netrsc.org

Achieving stable and efficient deep-blue phosphorescence is a significant challenge in OLED technology. Several design strategies involving this compound have been employed to address this. One common approach is to introduce electron-withdrawing groups, such as fluorine or trifluoromethyl moieties, onto the this compound ligand. researchgate.netnih.gov This modification helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the complex, thereby widening the energy gap to produce blue emission. nih.govrsc.org

Another strategy involves the use of ancillary ligands with high triplet energies. nih.govacs.orgresearchgate.net For example, combining fluorinated this compound ligands with ancillary ligands like picolinates or pyrazolyl-pyridines has led to the development of iridium complexes that exhibit deep-blue phosphorescence. nih.govacs.orgresearchgate.net The goal is to create a complex where the emissive triplet state is localized on the this compound-based ligand, preventing energy transfer to lower-energy states of the ancillary ligand. acs.org Researchers have successfully created iridium(III) complexes that display deep-blue phosphorescence emission maxima between 448 and 456 nm with high quantum efficiencies. acs.org

The electroluminescence performance of OLEDs based on this compound complexes is often characterized by high quantum yields. The internal quantum efficiency of devices using Ir(ppy)₃ can be close to 100%. ossila.com The external quantum efficiency (EQE), which is a measure of the photons emitted per electron injected, is a key performance metric.

For green-emitting devices using Ir(ppy)₃, EQEs of around 7.0% at a luminance of 1000 cd/m² have been reported. aip.org By modifying the ligand structure, even higher efficiencies have been achieved. For example, cyano-substituted bis(this compound)(acetylacetonate)iridium complexes have demonstrated EQEs up to 25.4%. acs.org

Blue-emitting devices based on fluorinated this compound ligands have also shown remarkable performance. Iridium complexes with such ligands have achieved high EQEs, with some reports showing values as high as 28.3% and 33.5% for greenish-blue OLEDs. researchgate.netnih.gov Red-emitting complexes have also been developed, with one based on a phenyl-substituted this compound ligand achieving a maximum EQE of 19.2%. rsc.org

Below is a table summarizing the performance of various OLEDs incorporating this compound-based iridium complexes.

Complex TypeEmission ColorMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Ref.
fac-tris(this compound)iridium(III) (Ir(ppy)₃)Green7.0------ aip.org
Cyano-substituted Ir(ppy)₂ (acac)Yellow-Green25.456.968.7 acs.org
Ir(dfppy)₂(ppp)Blue28.358.7852.74 nih.gov
This compound-based Ir(III) complexGreenish-Blue33.5------ researchgate.net
(DMPQ)₂Ir(Pppy)Red19.2------ rsc.org
Cationic Ir(III) complex with substituted this compoundBlue4.58.52--- researchgate.netkoreascience.kr
Platinum(II) complex with this compoundGreen18.055.652.2 acs.org

EQE: External Quantum Efficiency; cd/A: candela per ampere; lm/W: lumen per watt.

The ability to tune the emission color of this compound-based complexes is a key advantage for their use in full-color displays and white lighting applications. The emission wavelength can be precisely controlled by chemical modifications to the ligands. mdpi.com

Introducing electron-donating or electron-withdrawing substituents on the this compound ring is a common strategy. researchgate.netrsc.org Electron-withdrawing groups, like fluorine, tend to blue-shift the emission by lowering the HOMO level. rsc.org Conversely, electron-donating groups can red-shift the emission. The introduction of a cyano group at different positions on the bis(this compound)(acetylacetonate)iridium framework allows for tuning the emission from yellow to red (544–625 nm). acs.org

The use of different ancillary ligands in heteroleptic complexes also provides a powerful tool for color tuning. researchgate.netresearchgate.net By carefully selecting the ancillary ligand, it is possible to modulate the energy levels of the complex and, consequently, its emission color. For instance, blending green-emitting and red-emitting dendrimers based on this compound iridium cores allows for color tuning from green to red. uq.edu.auaip.org

The following table illustrates how ligand modification affects the emission wavelength of this compound-based complexes.

Complex/Ligand ModificationEmission Peak (nm)Emission ColorRef.
Tris(this compound)iridium(III) (Ir(ppy)₃)513Green ossila.com
Ir(ppy)₂(acac) with 3-cyano substitution544Yellow acs.org
Ir(ppy)₂(acac) with 10-cyano substitution625Red acs.org
Heteroleptic complex Ir(ppy)₂(F₂-ppy)495Blue-Green researchgate.net
Heteroleptic complex Ir(ppy)(F₂-ppy)₂502Blue-Green researchgate.net
Ir(III) complex with 4'-methyl-substituted pyridyltriazole448Deep Blue acs.org
(PQ)₂Ir(Pppy)602Red rsc.org
(DMPQ)₂Ir(Pppy)615Red rsc.org

The operational stability and efficiency of OLEDs are critical for their commercial viability. This compound-based emitters have shown good stability, with devices maintaining high performance over extended periods. aip.org For example, a green PHOLED using Ir(ppy)₃ grown by organic vapor phase deposition (OVPD) demonstrated an operational lifetime comparable to, or even slightly longer than, devices made by conventional vacuum thermal evaporation. aip.org

Efficiency roll-off, the decrease in efficiency at high brightness levels, is a significant challenge. Research has focused on minimizing this effect. Devices using cyano-substituted Ir(ppy)₂(acac) complexes have shown a remarkably low efficiency roll-off of only 4.3% at a luminance of 1,000 cd/m². acs.org Similarly, bluish-green OLEDs with low turn-on voltages and small efficiency roll-off have been achieved by introducing electron-donating substituents on the this compound ligand. rsc.org

The choice of host material in the emissive layer also plays a crucial role in the stability and efficiency of the device. aip.org Proper energy level alignment between the host and the this compound-based dopant is essential for efficient energy transfer and charge balancing.

This compound-based iridium complexes are not limited to small-molecule OLEDs; they are also extensively used in polymer light-emitting devices (PLEDs). In PLEDs, these complexes can be doped into a polymer host or chemically incorporated into the polymer backbone or as side groups. rsc.orgaip.orgaip.org

Doping Ir(ppy)₃ into a polymer host like poly(vinylcarbazole) (PVK) has been shown to result in efficient energy transfer from the polymer to the phosphorescent dopant, leading to efficient green emission. aip.orgresearchgate.net Copolymers have also been designed where a this compound-based iridium complex, such as bis(this compound)iridium(acetylacetonate), is attached as a side group along with hole-transport and electron-transport units. aip.org Such phosphorescent polymers can function as the single emissive layer in a PLED, simplifying the device structure and achieving high quantum and power efficiencies. aip.org For instance, a PLED using an ambipolar phosphorescent polymer with a Ir(ppy)₂(acac) unit achieved a maximum quantum efficiency of 11.8% and a power efficiency of 38.6 lm/W. aip.org

Functional Materials Development

The chemical compound this compound is a significant component in the field of materials science, particularly in the creation of advanced functional materials. chemimpex.com Its unique aromatic and heterocyclic structure is leveraged to synthesize polymers with specifically enhanced characteristics. chemimpex.compatsnap.com The incorporation of this compound and its derivatives into polymer backbones is a key strategy for developing materials suitable for demanding applications, such as those in the electronics and automotive industries. chemimpex.com These materials often exhibit superior thermal and mechanical properties compared to their unmodified counterparts. chemimpex.com

Incorporation into Polymer Formulations

The integration of this compound into polymers is typically achieved by first synthesizing a monomer that contains the this compound moiety. This functionalized monomer is then polymerized, often with other monomers, to form the final polymer. This method allows for precise control over the polymer's structure and properties. A common approach involves creating aromatic diamine monomers that incorporate the phenyl-pyridine structure. These diamines can then undergo polycondensation with various aromatic dianhydrides in a conventional two-step process to produce polyimides, a class of high-performance polymers. mdpi.comresearchgate.netresearchgate.net

For instance, novel polyimides have been successfully synthesized from diamine monomers such as 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) and o-phenylenedioxybis(5-amino-2-pyridine). mdpi.comresearchgate.net The polymerization process generally involves a first step of reacting the diamine and dianhydride at room temperature in a solvent like N-methyl-2-pyrrolidone (NMP) to form a viscous poly(amic acid) (PAA) solution. mdpi.com This is followed by a second step of thermal imidization to convert the PAA into the final polyimide. mdpi.com Similarly, hyperbranched polyimides have been prepared using a triamine monomer, 2,4,6-tris[4-(4-aminophenoxy)-phenyl]pyridine, which polymerizes with dianhydride monomers. google.com

Beyond polyimides, this compound derivatives are used to create other polymers like polyamides. Heterocyclic aliphatic-aromatic polyamides have been synthesized through the polycondensation of diamine monomers containing a pyridine (B92270) ring with acids like adipic acid. tandfonline.com

Another significant method of incorporation involves using this compound as a cyclometalating ligand in organometallic complexes, particularly with iridium. patsnap.comacademie-sciences.fr These complexes, such as tris(this compound)iridium (B1451540) (Ir(ppy)₃), can be embedded or grafted onto polymer backbones. academie-sciences.frresearchgate.net For example, polymer electroluminescent materials have been developed that contain an amide iridium metal complex with a this compound structure, which is then copolymerized with other monomers like N-vinyl carbazole. patsnap.com

Improvements in Thermal Stability and Mechanical Properties

The inclusion of the this compound unit into polymer chains has a pronounced effect on their thermal and mechanical characteristics. The inherent rigidity of the aromatic phenyl and pyridine rings contributes significantly to these enhancements. chemimpex.commdpi.com

Thermal Stability

The introduction of pyridine rings into the main chain of polymers is an effective method to improve their thermal properties. mdpi.com Aromatic polyimides and polyamides containing the this compound structure consistently demonstrate high thermal stability, characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td). The rigid structure restricts the thermal motion of the polymer segments, thus requiring more energy to induce transitions or decomposition.

Research has shown that polyimides derived from pyridine-containing diamines exhibit excellent resistance to heat. For example, polyimides synthesized with the o-phenylenedioxybis(5-amino-2-pyridine) monomer showed decomposition temperatures ranging from 529–551 °C. researchgate.net Similarly, polyimides derived from PPAPP displayed glass transition temperatures all exceeding 316 °C. mdpi.com The thermal properties are also influenced by the structure of the dianhydride used in the polymerization. mdpi.com Polyamides containing pyridine groups also exhibit high char yields at elevated temperatures, which is indicative of good thermal stability and flame retardancy. tandfonline.com

Table 1: Thermal Properties of Polymers Incorporating this compound Derivatives

Polymer Type Monomer Containing this compound Moiety Thermal Property Value (°C)
Polyimide o-phenylenedioxybis(5-amino-2-pyridine) Decomposition Temperature (Td) 529–551 researchgate.net
Polyimide 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) Glass Transition Temperature (Tg) > 316 mdpi.com
Polyimide 4-[4-phenyl]-2,6-bis[4-(2-aminophenoxy)phenyl]pyridine 10% Weight Loss Temperature (Td10) 444.2–467.5 researchgate.net
Polyamide 4-aryl-2,6-bis(4-aminophenyl)pyridine Glass Transition Temperature (Tg) 243–255 tandfonline.com

Mechanical Properties

The incorporation of this compound is beneficial for creating durable materials with improved mechanical properties. chemimpex.com The rigidity of the pyridine and phenyl rings, along with the potential for strong intermolecular interactions such as π-π stacking, enhances the mechanical strength of the resulting polymers. scispace.commdpi.com While traditional synthetic polymer hydrogels often have weak mechanical strength, incorporating specific structural units can create materials with improved characteristics. mdpi.com

For instance, the development of dual-crosslinked networks in polymer gels, using physical crosslinkers based on reversible non-covalent bonds, is a known technique to enhance mechanical properties. nih.gov Host-guest interactions involving pyridine cations have been used to create modified polymer gels with extraordinary mechanical properties, demonstrating the role of the pyridine unit in dissipating energy and bearing higher mechanical loads. nih.gov Polyimides synthesized from pyridine-containing monomers are capable of forming tough and transparent films, which points to their robust mechanical nature. researchgate.net The introduction of these rigid heterocyclic groups is a primary strategy for developing polymers with high mechanical strength. scispace.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of 2-phenylpyridine (ppy) and its derivatives. DFT calculations provide detailed insights into the molecule's geometric and electronic structure, reactivity, and spectroscopic properties, which are crucial for understanding its role in various chemical applications, particularly in the fields of catalysis and materials science.

DFT calculations have been employed to determine the optimized geometry of this compound. In its ground state, the molecule is not planar; the phenyl and pyridine (B92270) rings are twisted with respect to each other. researchgate.net This twist, defined by the dihedral angle between the two aromatic rings, results from a balance between two opposing factors: the stabilizing π-conjugation that favors a coplanar arrangement and the steric repulsion between hydrogen atoms on adjacent rings, which favors a non-planar structure. karatekin.edu.tr

DFT studies on palladium(II) dimers containing this compound ligands have confirmed the presence of a Pd-Pd bonding interaction. These analyses show that the highest occupied molecular orbital (HOMO) is a d_(z2) σ* Pd−Pd antibonding orbital, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the this compound rings. caltech.edu In cyclometalated Iridium(III) complexes like Ir(ppy)3, DFT studies reveal that the ground state and low-lying excited electronic states are characterized as metal-to-ligand charge-transfer (MLCT) transitions. acs.org The metal orbitals involved show significant mixing with ligand π character. acs.org

The rotation of the phenyl ring relative to the pyridine ring in this compound is a key structural feature that has been extensively studied using DFT. The calculations show that the energy barrier to achieve a coplanar structure is relatively low.

Twist Angle: A DFT calculation determined the twist angle of this compound to be approximately 21°, which is significantly smaller than that of biphenyl (B1667301) (around 44°). researchgate.net

Torsional Energy: The energy required for this compound to attain a coplanar structure, which represents the transition state for the aryl-hetaryl rotation, is calculated to be about 1 kcal/mol. This is lower than the torsional barrier reported for biphenyl (approximately 2 kcal/mol). researchgate.net

The magnitude of these torsional barriers is influenced by the interplay of π-conjugation and steric hindrance. karatekin.edu.tr DFT calculations using the B3LYP functional have been noted to sometimes overemphasize conjugative interactions, leading to predictions of "too-planar" energy minima for biphenyl-like molecules. karatekin.edu.tr Interestingly, while the ground state of neutral this compound is twisted, computational studies show that its open-shell electronic states—such as the radical cation (ppy•+), radical anion (ppy•-), and the excited triplet state (ppy*)—are all coplanar. researchgate.net This planarization in the excited and charged states is attributed to the dominance of π-type bonding between the bridging carbon atoms. researchgate.net

Calculated Torsional Properties of this compound and Biphenyl
CompoundCalculated Twist Angle (°)Calculated Torsional Energy Barrier (kcal/mol)
This compound~21~1.0
Biphenyl~44~2.0

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding the chemical reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu

For this compound and its complexes, DFT calculations provide precise details about these orbitals:

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. Its spatial distribution indicates the regions of the molecule most likely to engage in nucleophilic attacks. malayajournal.orgacadpubl.eu

LUMO: This orbital acts as an electron acceptor, and its energy level is related to the electron affinity. Its distribution highlights the regions susceptible to electrophilic attack. malayajournal.orgacadpubl.eu

HOMO-LUMO Gap: A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

In the context of a platinum(II) complex involving a 2,3'-bipyridine (B14897) derivative, TD-DFT calculations showed the HOMO has significant contributions from the platinum d-orbitals (64%), while the LUMO is centered on the ligands. iucr.org The calculated HOMO-LUMO energy gap for this complex was 3.77 eV. iucr.org FMO analyses reveal that for open-shell structures of this compound, the π-type bonding between the bridging carbons becomes dominant, leading to coplanar rings. researchgate.net

DFT calculations have been instrumental in elucidating the complex mechanisms of catalytic reactions involving this compound, which is a common substrate in directed C-H functionalization. researchgate.netrsc.org

One notable example is the palladium chloride-catalyzed direct methylation of this compound. DFT studies using the M06 functional have examined the key steps in detail:

C-H Bond Activation: The reaction proceeds through the activation of a C-H bond at the ortho-position of the phenyl ring. researchgate.netrsc.org

Peroxide Cleavage: This is followed by the coordination of a peroxide to the palladium center and subsequent cleavage of the O-O bond. researchgate.netrsc.org

C-C Bond Formation: The final step involves reductive elimination, which leads to the formation of a new C-C bond between a methyl group and the aryl carbon. researchgate.netrsc.org

The calculations identified that a combination of a radical pathway for the initial steps followed by a non-radical pathway is the most energetically favorable route for this reaction. researchgate.netrsc.org DFT has also been used to study the structural properties of this compound palladacycles used in vinylation reactions, with computed bond lengths and angles showing good agreement with X-ray crystal structures. bohrium.com Furthermore, DFT has provided insights into the ruthenium-catalyzed meta-sulfonation of this compound, helping to identify novel reaction intermediates. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the properties of electronically excited states, including their geometries and the resulting spectroscopic signatures like absorption and emission spectra. rsc.orgresearchgate.net For molecules like this compound and its metal complexes, which are important in applications such as organic light-emitting diodes (OLEDs), understanding the excited states is crucial. acs.orgiaea.orgmendeley.com

Studies on fac-tris(this compound) iridium [fac-Ir(ppy)3] show that this complex produces strong phosphorescence. iaea.org TD-DFT calculations have been used to determine the radiative lifetime and the mechanism of this phosphorescence. iaea.org The calculations indicate that the lowest triplet excited state (T1) has a localized character, and the transition back to the ground state (S0) is primarily determined by charge transfer from one of the ppy ligands to the iridium metal center. iaea.org Upon excitation, molecules like biphenyl can become planar in the excited state, with the central twisting angle changing from around 38° in the ground state to zero. researchgate.net This planarization also occurs in the excited states of this compound, which influences its fluorescence and phosphorescence behavior. researchgate.net

Computational methods, particularly TD-DFT, are widely used to predict the ionization energies and simulate the UV-visible absorption spectra of molecules. scielo.org.zanih.govresearchgate.net The ionization energy can be approximated from the energy of the HOMO (EHOMO), while the electron affinity is related to the energy of the LUMO (ELUMO). researchgate.net

TD-DFT calculations can predict the vertical excitation energies and corresponding oscillator strengths, which can be used to simulate the absorption spectrum. scielo.org.za Studies on styrylpyridine compounds, which are structurally related to this compound, have shown that TD-DFT, particularly with the B3LYP functional, can produce reliable maximum absorption wavelengths (λmax) that are in good agreement with experimental values. nih.govresearchgate.net These calculations help in understanding how structural modifications, such as the position of substituents or the nitrogen atom, affect the electronic transitions and the resulting UV/Vis absorption spectra. nih.gov

Quantum Chemical Calculations for Reaction Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving this compound, with a strong focus on C-H activation. These studies provide detailed insights into the structures and energies of transient species like reaction intermediates and transition states, which are often difficult to characterize experimentally.

One area of significant investigation has been the carboxylate-assisted C-H activation of this compound catalyzed by various transition metals. researchgate.netrsc.orgnih.gov A combined approach using mass spectrometry and DFT calculations has been employed to study the gas-phase C-H activation with copper(II), palladium(II), and ruthenium(II) carboxylates. researchgate.netrsc.org These computational studies have allowed for the estimation of the energy required for the C-H activation step and the subsequent elimination of acetic acid. nih.gov The calculations revealed that the transition structures are consistent with a concerted metalation-deprotonation (CMD) mechanism. researchgate.netrsc.org In this mechanism, the carboxylate ligand assists in the deprotonation of the C-H bond while the metal center coordinates with the carbon, forming a C-M bond. researchgate.net

DFT calculations have further clarified the role of the carboxylate's acidity. For copper carboxylates, it was found that carboxylates derived from stronger acids accelerate the C-H activation step. rsc.org This is because the more electron-withdrawing carboxylates render the metal center more electrophilic, which promotes the pre-formation of the carbon-metal bond in the transition state and shifts the reaction equilibrium towards the C-H activated products. rsc.org

In the context of Rh(III)-catalyzed oxidative coupling of this compound with alkynes, DFT calculations have shown that the initial C-H activation can proceed through different pathways depending on the reaction conditions. acs.org One pathway involves a heteroatom-directed process where the pyridine nitrogen guides the catalyst, leading to the displacement of an acetate (B1210297) ligand and the formation of charged intermediates. acs.org This route is favored in more polar solvents. An alternative, non-directed C-H activation that does not involve acetate displacement can become dominant in solvents of lower polarity. acs.org These computational findings provide a rationale for the observed product selectivities under different experimental conditions. acs.org

Catalyst SystemReaction StudiedKey Computational FindingsMechanismSource(s)
Cu(II), Pd(II), Ru(II) CarboxylatesC-H ActivationDetermined potential energy surfaces for C-H activation and subsequent acid loss. Stronger acid-derived carboxylates accelerate C-H activation with copper by making the metal more electrophilic.Concerted Metalation-Deprotonation (CMD) researchgate.net, rsc.org, nih.gov
Rh(III) AcetateOxidative C-N and C-C Coupling with AlkynesIdentified two competing C-H activation pathways: a heteroatom-directed path favored in polar solvents and a non-directed path in low-polarity solvents.Acetate-assisted (AMLA/CMD) acs.org

Computational Pre-evaluation of Metal Catalysts

Computational chemistry serves as a powerful tool for the pre-evaluation and rational design of metal catalysts for reactions involving this compound. By modeling the structural and electronic properties of potential catalysts, researchers can predict their activity and selectivity, thereby guiding experimental efforts.

DFT calculations are frequently employed to study the fundamental properties of catalyst candidates. For instance, the structural properties of a this compound palladacycle, specifically [Pd(κ²-N,C-C₁₁H₈N)(O₃SC₇H₇)-{P(C₆H₅)₃}], were investigated using the B3LYP density functional. bohrium.com The computed bond lengths and angles of the optimized geometry were found to be in good agreement with experimental X-ray crystal structure data, validating the computational model. bohrium.com Such validated models can then be used to explore the electronic characteristics that govern catalytic activity, providing insights that are crucial for catalyst optimization.

Comparative computational studies of different metals can also inform catalyst selection. The investigation of C-H activation of this compound with copper, palladium, and ruthenium carboxylates provides a clear example of how DFT can be used to compare the modes of activation for different metals. nih.gov By calculating the potential energy surfaces for each metal, the study helps in evaluating their relative efficiencies and mechanistic pathways without the need for exhaustive experimentation. researchgate.netnih.gov These calculations demonstrated that the transition state involves carbon-metal bond formation, which is promoted by electron-poor carboxylates, offering a clear criterion for ligand selection. nih.gov

The principles of computational screening, while often applied to large libraries of catalysts for reactions like ethylene (B1197577) dimerization or hydrogen evolution, are equally relevant for the targeted functionalization of substrates like this compound. umn.edursc.org The process involves building computational models of potential catalysts, calculating key performance descriptors (such as activation energy barriers for rate-determining steps), and ranking the candidates based on these descriptors. This approach allows for the efficient identification of promising catalyst systems, such as predicting that Cr(II) and Pd(II) could be effective for ethylene dimerization, a finding that parallels the known utility of palladium in this compound functionalization. umn.edursc.org

Investigation of Electron Transfer and Phosphorescent Properties

Theoretical and computational studies have been pivotal in understanding and predicting the electron transfer and photophysical properties of this compound-containing metal complexes, particularly those of iridium(III), which are widely used in organic light-emitting diodes (OLEDs). elsevierpure.comwikipedia.org Time-dependent density functional theory (TD-DFT) is the primary method used for these investigations. acs.orgnih.govresearchgate.net

These calculations provide deep insights into the electronic structure, such as the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com In typical phosphorescent iridium(III) complexes like fac-Ir(ppy)₃ (where ppy is the cyclometalated this compound ligand), the HOMO is generally a mix of iridium d-orbitals and the π-orbitals of the phenyl rings of the ppy ligands. mdpi.com The LUMO is predominantly located on the pyridine moieties of the ppy ligands. mdpi.com This spatial distribution dictates that the lowest energy electronic transition has a significant metal-to-ligand charge transfer (MLCT) character, which is crucial for efficient phosphorescence. elsevierpure.com

Computational studies have systematically explored how modifying the this compound ligand with electron-donating or electron-withdrawing substituents can tune the photophysical properties of the complex. acs.org For example, introducing fluorine substituents on the phenyl ring stabilizes the HOMO energy level, leading to a larger HOMO-LUMO gap and a blue-shift in the emission wavelength. mdpi.com TD-DFT calculations can accurately predict these emission wavelengths, phosphorescence quantum yields, and excited-state lifetimes, guiding the design of new materials with specific colors and efficiencies. acs.orgresearchgate.net

The phosphorescent state of fac-Ir(ppy)₃ has been computationally characterized as a mixture of ³MLCT and ligand-centered ³ππ* states. elsevierpure.com Calculations of spin-orbit coupling are essential in this context, as this coupling facilitates the formally forbidden transition from the triplet excited state to the singlet ground state, which is the origin of phosphorescence. elsevierpure.comresearchgate.net Theoretical studies can quantify this coupling and calculate radiative decay rates, which are in good agreement with experimental observations. elsevierpure.com

Furthermore, DFT methods have been used to study heteroleptic complexes, where this compound is combined with other ligands like 8-hydroxyquinolate (Q). nih.gov In complexes such as (ppy)₂IrQ and (ppy)IrQ₂, calculations show that the character of the lowest triplet excited states is primarily dominated by the 8-hydroxyquinolate ligand, leading to red-emitting materials. nih.gov These studies also provide insights into charge transport properties, suggesting that complexes like (ppy)₂IrQ are good for electron transport, while (ppy)IrQ₂ might be more suitable for hole transport. nih.gov

ComplexCalculated Emission Max (λem)Key Computational InsightsSource(s)
fac-Ir(ppy)₃~510-520 nmPhosphorescent state is a mix of ³MLCT (40%) and ³ππ* (58%) character. Strong spin-orbit coupling enables efficient emission. elsevierpure.com
(ppy)₂Ir(L-alanine)509 nmHOMO is located on Ir d-orbitals (43.80%) and phenyl rings (35.88%); LUMO on pyridine rings. mdpi.com
(F₂-ppy)₂Ir(L-alanine)464 nmFluorine substitution stabilizes HOMO energy, leading to a blue-shifted emission compared to the non-fluorinated analogue. mdpi.com
(ppy)₂IrQN/A (Red emission predicted)Lowest triplet excited state is dominated by the 8-hydroxyquinolate (Q) ligand. Predicted to have good electron transfer performance. nih.gov
(ppy)IrQ₂N/A (Red emission predicted)Lowest triplet excited state is dominated by the 8-hydroxyquinolate (Q) ligand. Predicted to have hole transport properties. nih.gov

Biological and Biomedical Applications Excluding Dosage/administration

Biological Imaging and Probes

Fluorescent Probes for Cellular Processes

2-Phenylpyridine derivatives are utilized in the creation of fluorescent probes for visualizing cellular processes in real-time. netascientific.comchemimpex.com These probes can be designed to target specific organelles or biomolecules within the cell. For instance, iridium(III) complexes containing this compound have been developed as luminescent probes for cell imaging studies, with some showing specificity for mitochondria. researchgate.netresearchgate.net The bright and long-lasting luminescence of these probes allows for high-quality imaging of cellular structures and dynamics. researchgate.netrsc.org

Furthermore, platinum(II) complexes with functionalized this compound ligands have been investigated as luminescent bioprobes for monitoring the aggregation of amyloid fibrils, which is associated with neurodegenerative diseases like Alzheimer's. uiowa.edu An anilide-substituted (ppy)Pt(acac) complex demonstrated a "turn-on" luminescence response in the presence of amyloid fibrils. uiowa.edu

Click-Ready Iridium(III) Complexes as Bioimaging Probes

To enhance their utility in biological systems, iridium(III) complexes containing this compound have been functionalized for "click chemistry." rsc.org This approach allows for the specific and efficient attachment of the iridium complex to other molecules, such as biomolecules that have been metabolically labeled with a corresponding reactive group. rsc.org These "click-ready" probes are designed with moieties like azides or alkynes that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions inside cells. rsc.org

These complexes, with this compound as a cyclometalating ligand, exhibit favorable photophysical properties for bioimaging, including high photostability, large Stokes shifts, and long luminescence lifetimes. rsc.org They have been successfully used to monitor nascent intracellular sialylated glycoconjugates through various imaging techniques, including laser scanning confocal microscopy and X-ray fluorescence nanoimaging. rsc.org

Potential Biological Activities

The this compound scaffold is a component of various molecules that exhibit a range of potential biological activities. Research has particularly focused on the anticancer properties of metal complexes containing this ligand. netascientific.comchemimpex.com

Anticancer Properties

Numerous studies have highlighted the potential of this compound-containing metal complexes as anticancer agents. netascientific.comchemimpex.comontosight.ai Iridium(III) and gold(III) complexes, in particular, have demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov

Iridium(III) complexes with this compound ligands have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govrsc.org These complexes can accumulate in cellular organelles like lysosomes, leading to lysosomal damage, disruption of the mitochondrial membrane potential, and cell cycle arrest. nih.govrsc.org Some iridium(III) complexes have also been found to inhibit cancer cell migration. nih.gov

A study on a series of gold(III) complexes with this compound ligands revealed strong antiproliferative activity against HeLa cancer cells. nih.gov These complexes were found to inhibit the enzyme thioredoxin reductase and induce a significant increase in intracellular reactive oxygen species, ultimately leading to late apoptotic events. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected this compound-containing metal complexes against various cancer cell lines.

Complex TypeCancer Cell LineIC50 Value (μM)Reference
Iridium(III)A2780 (ovarian)1.18
Iridium(III)MCF-7 (breast)Varies
Iridium(III)A549 (lung)2.8 ± 0.8 to 39.5 ± 2.7 nih.gov
Iridium(III)HeLa (cervical)2.8 ± 0.8 to 39.5 ± 2.7 nih.gov
Iridium(III)SGC-7901 (gastric)4.1 ± 0.5 rsc.org
4-(tert-Butyl)-2-phenylpyridineMCF-7 (breast)~8

Anti-inflammatory Properties

Derivatives of this compound have been identified as potent inhibitors of pro-inflammatory cytokine production. Research has focused on a class of compounds known as phenylpyridine-2-ylguanidines for their ability to modulate inflammatory responses.

Through high-throughput screening of a chemical library on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), 4-phenylpyridin-2-yl-guanidine was identified as a novel inhibitor of the overproduction of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govdoi.org This initial discovery prompted the design and synthesis of various derivatives, homologues, and rigid mimetics to explore the structure-activity relationship. nih.gov

Among the synthesized compounds, the original hit, 4-phenylpyridin-2-yl-guanidine, and a rigid mimetic, 2-aminodihydroquinazoline , demonstrated notable and similar inhibitory activities against TNF-α production. nih.gov Further studies have investigated related structures, such as 6-phenylpyridin-2-yl guanidine (B92328) , which was identified as an inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in the activation of the pro-inflammatory transcription factor NF-κB. mdpi.com The inhibition of MSK1 represents a potential therapeutic target for inflammatory diseases, and the phenylpyridine guanidine scaffold serves as a valuable starting point for developing more potent inhibitors. mdpi.com

The table below summarizes the inhibitory activity of selected phenylpyridine derivatives on TNF-α production in LPS-stimulated human PBMCs.

Table 1: Inhibitory Activity of this compound Derivatives on TNF-α Production

Compound Structure IC₅₀ (µM) on TNF-α production
4-phenylpyridin-2-yl-guanidine A guanidine group attached to a pyridine (B92270) ring, which is substituted with a phenyl group. 3.5
2-aminodihydroquinazoline A rigid structure mimicking the spatial arrangement of the phenyl and guanidine groups. 5.4

Data sourced from Bollenbach et al., European Journal of Medicinal Chemistry, 2018. nih.gov

Interactions with Dopamine (B1211576) Receptors

Direct interactions of this compound with dopamine receptors are not extensively documented in primary research. However, significant findings exist for the structurally related compound 1-methyl-4-phenylpyridinium (MPP+) , the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). biorxiv.orgplos.orgnih.gov MPP+ is a well-established dopaminergic neurotoxin used extensively in research to model Parkinson's disease. plos.orgcpn.or.kr

The neurotoxicity of MPP+ is critically dependent on its interaction with the dopamine transporter (DAT) . biorxiv.orgcpn.or.krplos.orgsemanticscholar.org Due to its structural similarity to dopamine, MPP+ is recognized and actively transported into dopaminergic neurons via DAT. biorxiv.orgnih.gov This selective uptake explains the specific vulnerability of these neurons to the toxin's effects. cpn.or.kr

Once inside the neuron, MPP+ exerts several effects on the dopamine system:

Inhibition of Mitochondrial Respiration: MPP+ is a potent inhibitor of Complex I of the mitochondrial electron transport chain, which impairs cellular energy production and leads to oxidative stress and cell death. plos.org

Increased Extracellular Dopamine: Studies have shown that MPP+ can induce an increase in extracellular dopamine levels. nih.gov This is thought to occur, in part, through the reversal of DAT function. nih.gov

Modulation of Neurotransmission: Beyond its direct toxic effects, MPP+ has been found to alter synaptic transmission. In hippocampal synapses, it enhances the GABAergic system, suggesting a complex interaction with other neurotransmitter systems beyond dopamine. nih.gov

Computational docking analyses have provided further evidence for the mechanism of MPP+ neurotoxicity, confirming that it binds to DAT in a manner that mimics dopamine, allowing it to exploit the transporter for entry into neurons. biorxiv.org The interaction of MPP+ with the dopamine transporter is a cornerstone of its use as a tool in neuroscience to study dopaminergic degeneration. plos.orgsemanticscholar.org

Antitumor Properties of Gold(III) Complexes

Cyclometalated gold(III) complexes incorporating the this compound (ppy) ligand represent a promising class of potential anticancer agents. hku.hkuea.ac.uk These organogold compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines, with cytotoxicities often exceeding that of the established chemotherapy drug, cisplatin. uea.ac.ukrsc.orgcsic.esresearchgate.net The general structure involves a gold(III) center stabilized by the bidentate C^N coordination of the this compound ligand, with other auxiliary ligands completing the square-planar geometry. hku.hkrsc.org

The anticancer activity of these gold(III) complexes is attributed to multiple mechanisms of action, primarily targeting key cellular redox and protein degradation systems.

Inhibition of Thioredoxin Reductase (TrxR): A primary target of these gold(III) complexes is the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance that is often overexpressed in cancer cells. nih.govnih.gov Several phosphorescent (2-phenyl)pyridine gold(III) complexes have been shown to inhibit TrxR with IC₅₀ values in the micromolar range. nih.govnih.govresearchgate.net This inhibition disrupts cellular homeostasis, increases intracellular levels of reactive oxygen species (ROS), and ultimately triggers apoptotic cell death. nih.gov Notably, some of these complexes show high selectivity for TrxR over the related enzyme glutathione (B108866) reductase (GR), which could lead to more targeted therapies with fewer side effects. nih.gov

Inhibition of Deubiquitinases (DUBs): Another identified mechanism is the inhibition of deubiquitinases (DUBs), which are proteases that regulate the ubiquitin-proteasome system. hku.hkrsc.orgnih.gov As DUBs play crucial roles in processes like cell cycle control and DNA repair, they have emerged as attractive targets for cancer therapy. rsc.org A series of [AuIII(C^N)(R₂NCS₂)]⁺ complexes, where C^N is this compound and the other ligand is a dithiocarbamate, displayed significant inhibitory activity against several DUBs, including UCHL1, UCHL3, and USP2, with IC₅₀ values in the nanomolar range. hku.hkrsc.org Inhibition of DUBs by these gold complexes can lead to the accumulation of the tumor suppressor p53, cell-cycle arrest, and apoptosis. hku.hk

The tables below present the cytotoxicity and enzyme inhibitory activity of various gold(III) complexes featuring the this compound ligand.

Table 2: Cytotoxicity of Selected Gold(III) this compound Complexes against Human Cancer Cell Lines

Complex Cancer Cell Line IC₅₀ (µM)
[(ppy)Au(FMes)(PPh₃)OTf] HeLa (Cervical Cancer) 2.1
[Au(butyl-C^N)biguanide]Cl HeLa (Cervical Cancer) 1.5
[Au(butyl-C^N)biguanide]Cl MCF-7 (Breast Cancer) 2.5
[Au(ppy)(dedtc)]PF₆ Caco-2 (Colon Cancer) 0.94
[Au(tpy)Cl(2-Thiouracil)] Caco-2 (Colon Cancer) 0.51

Data sourced from Rubbiani et al., ChemMedChem 2014; Zhang et al., HKU Scholars Hub 2014; Abás et al., Chem. Eur. J. 2020; Belles et al., J. Med. Chem. 2021. hku.hkresearchgate.netnih.gov

Table 3: Inhibition of Cellular Enzymes by Gold(III) this compound Complexes

Complex Enzyme Target IC₅₀
[AuIII(2-(4-nbutylphenyl)pyridyl)(diethyldithiocarbamate)]PF₆ UCHL1 (Deubiquitinase) 46 nM
[AuIII(2-(4-nbutylphenyl)pyridyl)(diethyldithiocarbamate)]PF₆ UCHL3 (Deubiquitinase) 223 nM
[(ppy)Au(FMes)(PPh₃)OTf] TrxR (Thioredoxin Reductase) 1.02 µM

Data sourced from Zhang et al., HKU Scholars Hub 2014; Rubbiani et al., ChemMedChem 2014. hku.hknih.gov

Industrial Applications and Broader Impact Excluding Dosage/administration

Production of Dyes and Agrochemicals

The 2-phenylpyridine framework is integral to the synthesis of certain specialized dyes and a range of agrochemicals. chemimpex.com

In the dye industry, this compound and its derivatives are used as precursors for highly fluorescent metal complexes and probes for biological imaging. chemimpex.comwikipedia.org These materials are valuable in research for visualizing cellular processes. chemimpex.com Phenylpyridine-based boron azides have been synthesized, and their subsequent reaction products, boron-triazoles, exhibit UV-A/deep-blue fluorescence with high quantum yields, suggesting potential as specialized fluorophores. acs.org Furthermore, derivatives of this compound serve as key intermediates in the creation of mono-azo reactive dyes, which are used for coloring fibers like silk, wool, and cotton. nih.gov

In agriculture, compounds containing the this compound structure have demonstrated significant biological activity and are frequently incorporated into herbicides, fungicides, and insecticides. mdpi.com The pyridine (B92270) ring is a component of many crop protection agents. mdpi.com Research has focused on developing novel this compound derivatives to combat insecticide resistance in pests. mdpi.comnih.gov For instance, a series of new this compound derivatives containing N-phenylbenzamide moieties were synthesized and showed high insecticidal activity against pests like Mythimna separata (armyworm). mdpi.comnih.gov

Table 1: Examples of Agrochemicals Derived from this compound

Agrochemical Class Target Pest/Weed Research Finding
Insecticides Mythimna separata (armyworm), Aphis craccivora (cowpea aphid), Tetranychus cinnabarinus (carmine spider mite) Novel this compound derivatives with N-phenylbenzamide moieties exhibited 100% inhibition against Mythimna separata at specified concentrations. mdpi.comnih.gov
Herbicides Various broadleaf and grass weeds Phenylpyridine moieties have been incorporated into novel pyrazole (B372694) derivatives to discover new compounds with herbicidal activity. nih.gov
Fungicides General crop protection The this compound structure is frequently reported in the development of new fungicides due to its high biological activity. mdpi.com

Pharmaceutical Industries

The this compound scaffold is a cornerstone in the pharmaceutical industry, serving as a foundational structure for a wide array of therapeutic agents. chemimpex.comnbinno.com Its unique properties allow it to be chemically modified and incorporated into molecules designed to interact with specific biological targets, making it a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.comnbinno.com

The versatility of the pyridine ring system is widely recognized in medicinal chemistry for its ability to enhance the pharmacological activity of compounds. researchgate.net Derivatives of this compound have been explored for their potential in treating a range of conditions, including cancer and neurological disorders. chemimpex.comnbinno.com For example, altering the substitution on the phenyl and pyridyl rings of benzo chemimpex.comwikipedia.orgmdpi.comtriazin-7-ones from phenyl to pyrid-2-yl was found to increase cytotoxicity against most cancer cell lines in one study. nih.gov

Drug Discovery and Development

In the fields of drug discovery and development, the this compound structure is considered a "privileged scaffold." This term refers to molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making specific structural modifications.

Researchers utilize this scaffold to design and synthesize new chemical entities with potential therapeutic applications. nbinno.com The structure has been investigated for its role in developing treatments for:

Oncology : The this compound core is present in compounds designed as potential anti-cancer agents. chemimpex.comnih.gov For instance, terpyridine derivatives, which contain a pyridine structure, have shown high antiproliferative activity. nih.gov Pyridine derivatives are a focus in the discovery of drugs to treat various tumors, including breast cancer, leukemia, and pancreatic cancer. ekb.egscinito.aiekb.eg

Neurological Disorders : The compound has been explored for its potential in developing treatments for conditions like Parkinson's disease, schizophrenia, and drug addiction, with studies focusing on its use as a selective ligand for the dopamine (B1211576) D3 receptor. chemimpex.comchemicalbook.com Other derivatives have been investigated for their ability to stimulate neurosteroid synthesis, which is relevant for certain neurological conditions. nih.gov

Table 2: Therapeutic Areas of Investigation for this compound Derivatives

Therapeutic Area Specific Target/Application Research Focus
Oncology Anti-cancer agents Development of compounds with antiproliferative activity against various tumor cell lines. chemimpex.comnih.govekb.eg
Neurology Dopamine D3 receptor ligands Potential treatments for Parkinson's disease, schizophrenia, and drug addiction. chemicalbook.com
Neurology Neurosteroid synthesis stimulation Investigation of ligands for peripheral benzodiazepine (B76468) receptors to address neurological conditions. nih.gov
Inflammatory Diseases MSK1 Inhibitors Design of arylpyridin-2-yl guanidine (B92328) derivatives as potential treatments for inflammatory conditions like asthma. dntb.gov.ua
Fungal Infections CYP51 Inhibitors Use of a similar phenylpyrimidine scaffold to develop novel antifungal agents. rsc.orgnih.gov

Fine Chemical Production

Beyond specialized applications in dyes, agrochemicals, and pharmaceuticals, this compound is a significant building block in the broader field of fine chemical production. chemimpex.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound's structure makes it ideal for creating complex organic molecules. chemimpex.comsigmaaldrich.com

Its primary roles in this sector include:

Ligand in Catalysis : this compound is frequently used as a ligand in coordination chemistry. chemimpex.com It binds to a central metal atom to form a coordination complex, which can then act as a catalyst. These catalysts, particularly those involving palladium and iridium, enhance the efficiency and selectivity of chemical reactions, such as C-H activation, which is a powerful method for functionalizing organic compounds. chemimpex.comnih.govnih.gov This allows for the creation of complex molecules from simpler starting materials with high atom economy. nih.gov

Versatile Synthetic Building Block : As a foundational intermediate, it allows chemists to efficiently construct more complex chemical structures. chemimpex.com Its reactivity at specific positions enables a wide range of chemical transformations, making it a valuable tool for synthetic organic chemists in producing high-value chemicals. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 2-phenylpyridine, and how is purity validated?

This compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between pyridine boronic acids and aryl halides, or through cyclization of α,β-unsaturated ketones with ammonia derivatives. Post-synthesis, purification is achieved via column chromatography or recrystallization. Purity validation requires a combination of spectroscopic methods:

  • 1H/13C NMR to confirm structural integrity and assess impurity levels.
  • Mass spectrometry (MS) for molecular weight verification.
  • High-performance liquid chromatography (HPLC) to quantify purity (>95% is standard for research-grade material) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
  • Storage: Inert atmosphere (argon/nitrogen) and cool, dry conditions to prevent decomposition.
  • Waste disposal: Segregate as hazardous organic waste and follow institutional guidelines for incineration or chemical treatment.
    Note: Toxicity data are limited, so treat this compound as a potential irritant and avoid exposure to strong acids/bases .

Advanced: How does this compound act as a directing group in transition metal-catalyzed C-H activation?

This compound coordinates to metal centers (e.g., Pd, Rh) via its pyridyl nitrogen, enabling selective C-H bond functionalization at ortho positions. The mechanism involves:

Pre-coordination: Formation of a metal-ligand complex (e.g., [Cp*Rh(this compound)]+).

C-H metallation: Metal insertion into the proximal C-H bond, forming a cyclometalated intermediate.

Functionalization: Reaction with coupling partners (alkenes, halides) to form new C-C/C-X bonds.
Methodological tip: Optimize catalyst loading (5–10 mol%) and reaction solvents (TFE, DCE) to enhance regioselectivity .

Advanced: Which computational approaches are used to analyze the electronic properties of this compound in metal complexes?

Density functional theory (DFT) at the B3LYP-D3(BJ)/Def2-TZVP level with solvent corrections (e.g., SMD-TFE) is standard for:

  • Frontier orbital analysis: Mapping HOMO (metal/2-phenylpyridine) and LUMO (ligand π*) distributions.
  • UV-vis absorption modeling: Comparing calculated spectra (TD-DFT) with experimental data to validate electronic transitions.
  • Reaction pathway optimization: Identifying transition states and energy barriers in catalytic cycles.
    Application example: Studies on Pt(II) complexes show this compound contributes to charge-transfer excited states critical for OLED emission .

Advanced: How can researchers resolve contradictions in catalytic efficiency when using this compound as a ligand?

Contradictions often arise from:

  • Variable reaction conditions (temperature, solvent polarity).
  • Ligand decomposition under oxidative/reductive environments.
    Strategies for resolution:
  • Control experiments: Compare catalytic performance with/without this compound to isolate its role.
  • In situ monitoring: Use techniques like NMR reaction profiling or HPLC-MS to detect ligand stability.
  • Computational validation: Perform DFT calculations to assess ligand-metal binding energies and electronic effects .

Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • NMR spectroscopy: 1H/13C for structural elucidation; 2D methods (COSY, NOESY) for stereochemical analysis.
  • Infrared (IR) spectroscopy: Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • X-ray crystallography: Confirm solid-state structure and intermolecular interactions.
  • Elemental analysis: Verify stoichiometry and purity .

Advanced: What role does this compound play in the photophysics of iridium-based OLED materials?

In tris(this compound)iridium(III) (Ir(ppy)₃), the ligand:

  • Enables metal-to-ligand charge transfer (MLCT): The pyridyl ring stabilizes the excited state, leading to green emission (λem ≈ 512 nm).
  • Enhances luminescence efficiency: Rigid coordination geometry reduces non-radiative decay.
    Research application: Optimize ligand substituents (e.g., electron-withdrawing groups) to tune emission wavelengths for OLED device engineering .

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2-Phenylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.